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Compound of Interest |

Compound Name: NCI-65828
CAS No.: 501444-06-0
Cat. No.: B609498
. J

Domain: Small Molecule Angiogenin (ANG) Inhibitors & Anti-Angiogenic Therapeutics

Executive Summary & Mechanism of Action

NCI-65828 (NSC-65828) represents a pivotal "proof-of-concept” compound in the development
of anti-angiogenic therapies targeting Angiogenin (ANG), a potent inducer of
neovascularization. Unlike VEGF inhibitors that target receptor tyrosine kinases, NCI-65828
targets the ribonucleolytic active site of the ANG protein.

The scientific significance of NCI-65828 lies in its causality: it demonstrated for the first time
that inhibiting the enzymatic tRNA-cleaving activity of ANG directly suppresses tumor-induced
angiogenesis. This guide compares NCI-65828 with its structural analogs and functional
successors (such as C-181431 and Benzopurpurin B) to assist researchers in selecting the
appropriate probe for RNase-dependent pathway studies.

Mechanistic Pathway

The following diagram illustrates the specific intervention point of NCI-65828 within the
Angiogenin signaling cascade. Note that NCI-65828 prevents the generation of tiRNAs (tRNA-
derived stress-induced RNAS) and nuclear translocation, steps critical for endothelial
proliferation.
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Figure 1: Mechanism of Action. NCI-65828 competitively binds the ANG active site, preventing
tRNA cleavage and nuclear signaling required for angiogenesis.

Head-to-Head Comparison: NCI-65828 vs.
Analogs[1][2][3]
The following table synthesizes experimental data comparing the parent compound NCI-65828

against its key analogs and functional competitors.

Key Insight: While NCI-65828 is the historical standard, C-181431 and Benzopurpurin B often
exhibit higher affinity. However, NCI-65828 remains the primary choice for in vivo validation due

to its established toxicity profile in xenograft models.
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C-181431 Benzopurpurin  N-45571
NCI-65828 ) )
Feature (Functional B (Structural (Negative
(Parent)
Analog) Analog) Control)
) 4,4'-dicarboxy- Disodium 3,3'-
8-amino-5-(4'- ) )
) 3,3- dimethylbiphenyl )
hydroxybiphenyl- . ) N-acetamide
) ) bis(naphthylamid  -4,4'- o
Chemical Identity ~ 4- o , derivative of NCI-
0)- diylbis(azo)bis(4-
ylazo)naphthalen . ) 65828
diphenylmethano  aminonaphthalen
e-2-sulfonate
ne e-1-sulfonate)
. Angiogenin Angiogenin Angiogenin / Angiogenin
Primary Target _ _ _ _ _
(Active Site) (Active Site) General RNase (Weak binder)
Binding Affinity ( ~41 uM (Higher <50 UM
~81 uM o _ > 300 uM
) Affinity) (Variable)
Validated (PC-3, Validated
In Vivo Efficacy HT-29 (Similar/Higher Validated Inactive
Xenografts) potency)
] Competitive Competitive N o
Mechanism Type ) ) Competitive Non-binding
Reversible Reversible
o High for ANG vs. Low (Binds other
Specificity Moderate N/A
RNase A RNases)
. Moderate Low (Requires High (Water
Solubility Moderate
(DMSO/Water) DMSO) soluble)

Structural Activity Relationship (SAR) Notes

» NCI-65828: The hydroxyl group on the biphenyl ring is critical for hydrogen bonding within
the ANG active site (likely interacting with His114).

e N-45571 (Negative Control): Replacing the phenol group with an N-acetamide disrupts this

hydrogen bond, increasing

four-fold and abolishing biological activity. This makes N-45571 an essential control to prove
that observed effects are due to specific ANG inhibition rather than general toxicity.
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o (C-181431: Although chemically distinct (a dicarboxy-diphenylmethanone), it occupies the
same catalytic groove but with a tighter fit, explaining its lower

(41 uM).

Experimental Protocols for Validation

To validate the efficacy of these compounds in your specific disease model, use the following
self-validating protocols.

Assay 1: Angiogenin Ribonucleolytic Activity Assay
(FRET-based)

This assay quantifies the ability of the compound to inhibit ANG's cleavage of a specific tRNA
substrate.

Reagents:

e Enzyme: Recombinant Human Angiogenin (rANG) [Final conc: 1-2 uM].

o Substrate: Fluorescent RNA substrate (e.g., 6-FAM-dArUdAdA-6-TAMRA).

o Buffer: 30 mM HEPES (pH 6.8), 30 mM NacCl, 0.001% BSA (to prevent surface adsorption).

Protocol Workflow:

Preparation: Dissolve NCI-65828 in DMSO to create 10 mM stocks.

 Incubation: Mix rANG with varying concentrations of NCI-65828 (0, 10, 50, 100, 200 uM) in
the reaction buffer. Incubate for 15 minutes at 37°C to allow equilibrium binding.

e Initiation: Add the FRET substrate (200 nM final).

e Measurement: Monitor fluorescence increase (Ex: 490 nm, Em: 520 nm) continuously for 30
minutes.

o Validation:
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o Positive Control: rANG + Substrate (Max slope).
o Negative Control: Buffer + Substrate (No slope).

o Inhibitor Control: Use N-45571; it should show minimal inhibition compared to NCI-65828.

Assay 2: Nuclear Translocation Immunofluorescence

Since NCI-65828 blocks nuclear translocation, this cellular assay confirms biological
engagement.

Protocol Workflow:

Cell Culture: Seed HUVE (Human Umbilical Vein Endothelial) cells on coverslips.
» Starvation: Serum-starve cells for 4 hours to reduce basal nuclear ANG.

o Treatment: Pre-treat cells with NCI-65828 (50-100 puM) for 30 mins.

o Stimulation: Add exogenous ANG (1 pug/mL) for 30 mins.

» Fixation/Staining: Fix with 4% PFA. Permeabilize. Stain with anti-Angiogenin antibody
(monoclonal 26-2F) and DAPI.

o Readout: In vehicle-treated cells, ANG will appear in the nucleolus (punctate nuclear
staining). In NCI-65828 treated cells, ANG should remain cytoplasmic or pericellular.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for screening these analogs in a drug
discovery pipeline.
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Figure 2: Screening Pipeline. A sequential filter to ensure compounds inhibit ANG enzymatically
before validating biological efficacy.

Synthesis & Sourcing Notes

 Availability: NCI-65828 is often available via the NCI Developmental Therapeutics Program
(DTP) for research purposes. Commercial vendors (e.g., Sigma, Tocris) may list it under the
chemical name or as "Angiogenin Inhibitor 1".

o Storage: Store solid at -20°C. Solutions in DMSO are stable for ~1 month at -20°C. Avoid
repeated freeze-thaw cycles as azo compounds can degrade.

+ Handling: NCI-65828 is an azo dye derivative; protect from strong light during incubation to
prevent photo-isomerization which could affect binding affinity.
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 To cite this document: BenchChem. [Technical Guide: Comparative Analysis of NCI-65828
and Functional Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609498#head-to-head-comparison-of-nci-65828-and-
its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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